![molecular formula C18H9Cl2NOS B2474713 (2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone CAS No. 478260-42-3](/img/structure/B2474713.png)

(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

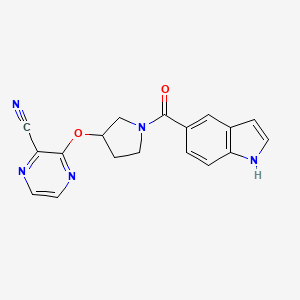

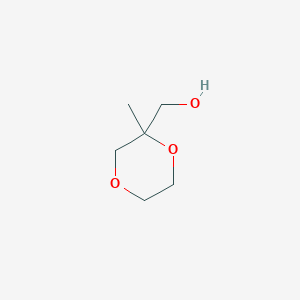

“(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone” is a chemical compound with the molecular formula C18H10ClNOS . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .

Synthesis Analysis

The synthesis of quinoline derivatives, including “this compound”, often involves a multi-component reaction . For instance, a novel class of quinoline derivatives was synthesized from 5-chloro-2-phenyl-1H-indole-3-amine and 2-thioxo-1,2-dihydroquinoline-3-carbaldehyde as starting materials .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=O)C4=CC=CC=C4Cl .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 323.8 g/mol .

Scientific Research Applications

Synthesis and Characterization :

- Alizadeh and Roosta (2018) developed an efficient method for synthesizing aryl(thieno[2,3-b]quinolin-2-yl)methanone derivatives with excellent yields. This process involves a sequential multi-component reaction using readily available materials (Alizadeh & Roosta, 2018).

- Nandeshwarappa et al. (2005) presented a novel method for synthesizing substituted thieno[2,3-b]quinolines under solvent-free conditions using microwave irradiation, highlighting the significance of green chemistry in synthesizing these compounds (Nandeshwarappa et al., 2005).

Spectroscopic Properties :

- I. A. Z. Al-Ansari (2016) investigated the electronic absorption, excitation, and fluorescence properties of certain (thieno[2,3-b]quinolin-2-yl)(phenyl)methanones. The study revealed the influence of solvent polarity and hydrogen-bonding abilities on these compounds' spectroscopic properties (Al-Ansari, 2016).

Green Synthesis Approaches :

- Salari et al. (2017) reported an eco-friendly synthesis method for trans-[3-(aryl)-2,3-dihydrofuro[3,2-h]quinolin-2-yl]-(4-chlorophenyl)methanones, emphasizing the use of green catalysts and solvent-free conditions (Salari et al., 2017).

Chemical Reactivity and Applications :

- Pouzet et al. (1998) synthesized (4-Chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone and explored its reactivity towards sulfur- and oxygen-containing nucleophiles, providing insights into the chemical versatility of these compounds (Pouzet et al., 1998).

- Turac et al. (2011) conducted a study on the electrochemical copolymerization of thieno[2,3-b]quinoline derivatives, illustrating their potential applications in materials science, particularly in conducting polymers (Turac et al., 2011).

Properties

IUPAC Name |

(2,4-dichlorophenyl)-thieno[2,3-b]quinolin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9Cl2NOS/c19-12-5-6-13(14(20)9-12)17(22)16-8-11-7-10-3-1-2-4-15(10)21-18(11)23-16/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQGVFDOFFNDPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=O)C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9Cl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(1,3-benzodioxol-5-yl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2474630.png)

![2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-1,3-thiazole](/img/structure/B2474633.png)

![8-[(1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2474637.png)

![5-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]thiophene-2-carboxylic acid](/img/structure/B2474641.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2474644.png)

![4-[(Trifluoromethyl)sulfanyl]aniline hydrochloride](/img/structure/B2474647.png)

![3-(3,5-Di-tert-butylphenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B2474651.png)